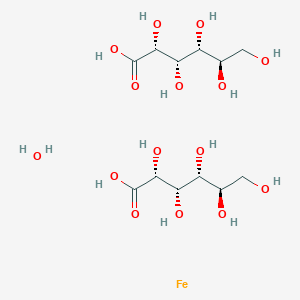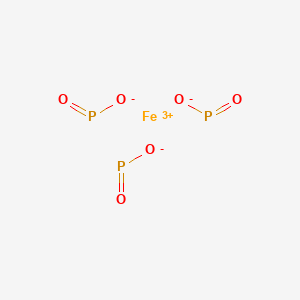
5-シアノ-2-メトキシフェニルボロン酸
概要
説明
5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyano-2-methoxyphenylboronic acid . The InChI code is 1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Cyano-2-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis
This compound has a boiling point of approximately 412.4±55.0°C at 760 mmHg . It has a predicted density of 1.27 g/cm3 and a predicted refractive index of n20D 1.55 . It is recommended to store this compound in an inert atmosphere at 2-8°C .科学的研究の応用
医薬品化学
医薬品化学において、5-シアノ-2-メトキシフェニルボロン酸は、複雑な分子の合成のための貴重な中間体です。 それは特に、治療の可能性を評価するために新しい化学物質を作成するために不可欠な、鈴木-宮浦クロスカップリング反応の開発に役立ちます 。このボロン酸誘導体は、多くの場合、幅広い疾患を標的にする薬物に見られる、シアン化物とメトキシフェニル官能基を分子に導入するために使用できます。
農業
農業セクターでは、この化合物は農薬の合成に利用されています。 それは、成長調整剤または殺虫剤として潜在的な、新しいボロン含有化合物を生成するために使用できます 。ボロン酸の安定性と反応性は、農業環境での環境条件に耐えることができる化合物を生成するのに適しています。
材料科学
5-シアノ-2-メトキシフェニルボロン酸:は、有機電子材料の調製のために材料科学で利用されています。 安定なボロン酸エステルを形成する能力により、導電性ポリマーと有機発光ダイオード(OLED)を作成するための候補となります 。これらの材料は、フレキシブルエレクトロニクスと高度なディスプレイ技術の開発に不可欠です。
環境科学
環境科学では、このボロン酸誘導体は、環境に優しい合成プロセスの開発に関与することができます。 鈴木-宮浦カップリングにおけるその役割は、反応の穏やかな条件と副生成物の非毒性のために重要であり、グリーンケミストリーの原則と一致しています .
分析化学
分析化学者は、5-シアノ-2-メトキシフェニルボロン酸を化学センサーの作成に使用することができます。 ボロン酸はさまざまな分析物と相互作用することができ、複雑な混合物中の糖、陰イオン、その他の有機化合物の検出に役立ちます .
生化学
生化学では、この化合物は生物活性分子の合成の前駆体です。 それは、ペプチドやタンパク質を修飾したり、細胞プロセスの理解に貢献する生物学的経路を調節できる小分子を作成するために使用できます .
製薬研究
製薬研究では、5-シアノ-2-メトキシフェニルボロン酸を創薬と開発に活用しています。 それは、特にリード化合物の最適化において、薬物候補の合成に役立ち、効力の向上と毒性の低減を実現します .
有機合成
最後に、有機合成では、この化合物は汎用性の高いビルディングブロックです。それは、複雑な有機分子を構築するために不可欠な、さまざまな炭素-炭素結合形成反応に関与しています。 その用途は、天然物の合成、医薬品原料、新素材まで広がっています .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
5-Cyano-2-methoxyphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that are being coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Cyano-2-methoxyphenylboronic acid acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group (the 5-Cyano-2-methoxyphenyl group) from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific molecules being synthesized.
Pharmacokinetics
For instance, it has a boiling point of 412.4±55.0°C at 760 mmHg , suggesting that it is relatively stable under normal conditions. Its density is predicted to be 1.27 g/cm^3 .
Result of Action
The primary result of the action of 5-Cyano-2-methoxyphenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents used in the reaction .
Action Environment
The efficacy and stability of 5-Cyano-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . The choice of these can affect the efficiency of the reaction . Additionally, the reaction is generally performed under an inert atmosphere to prevent oxidation .
生化学分析
Biochemical Properties
5-Cyano-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteases and other enzymes. It interacts with enzymes such as serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzyme’s activity, making 5-Cyano-2-methoxyphenylboronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
5-Cyano-2-methoxyphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Cyano-2-methoxyphenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This compound can also act as a competitive inhibitor, blocking substrate access to the enzyme’s active site. Additionally, 5-Cyano-2-methoxyphenylboronic acid can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyano-2-methoxyphenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that 5-Cyano-2-methoxyphenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Cyano-2-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Cyano-2-methoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function .
特性
IUPAC Name |
(5-cyano-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCPLGOLLHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629624 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612833-37-1 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


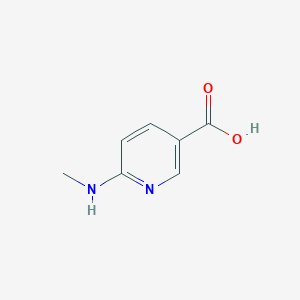

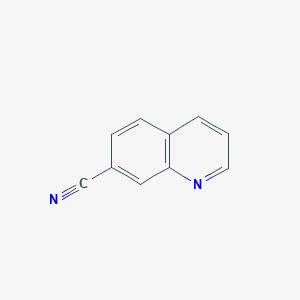
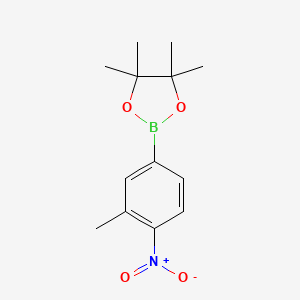
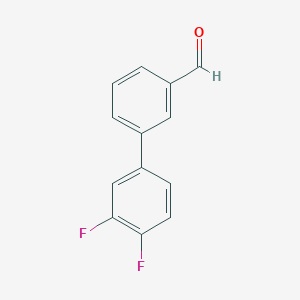

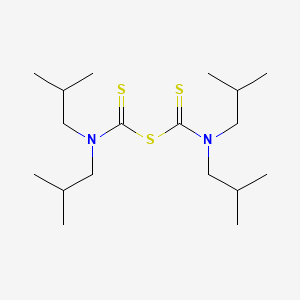
![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)
![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)
